Home > Products > Building Blocks P11351 > 6,8-Dibromoimidazo[1,2-b]pyridazine
6,8-Dibromoimidazo[1,2-b]pyridazine - 1206487-36-6

6,8-Dibromoimidazo[1,2-b]pyridazine

Catalog Number: EVT-1711723
CAS Number: 1206487-36-6
Molecular Formula: C6H3Br2N3
Molecular Weight: 276.92 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6,8-Dibromoimidazo[1,2-b]pyridazine is a heterocyclic compound characterized by the presence of bromine atoms at the 6 and 8 positions of the imidazo[1,2-b]pyridazine structure. With a molecular formula of C6H3Br2N3\text{C}_6\text{H}_3\text{Br}_2\text{N}_3 and a molecular weight of approximately 276.92 g/mol, this compound belongs to a class of compounds known for their diverse biological activities.

Source

The compound can be synthesized through various methods, including cyclization reactions involving pyridazine derivatives and imidazole compounds. It is cataloged under CAS number 1206487-36-6 and is available from chemical suppliers like Advanced ChemBlocks and Benchchem .

Classification

6,8-Dibromoimidazo[1,2-b]pyridazine falls under the category of imidazopyridazines, which are known for their potential pharmacological applications. This classification highlights its significance in medicinal chemistry and materials science.

Synthesis Analysis

Methods

The synthesis of 6,8-dibromoimidazo[1,2-b]pyridazine can be achieved through several methods:

  1. Cyclization Reactions: One common approach involves the cyclization of 2-bromopyridazine with imidazole derivatives. This reaction typically requires specific catalysts and controlled conditions to ensure high yields.
  2. Metal-Catalyzed Cross-Coupling: Recent studies have explored metal-catalyzed reactions to functionalize imidazo[1,2-b]pyridazines, enhancing their biological activity. For instance, palladium-catalyzed coupling reactions have been utilized to introduce various substituents at different positions on the ring structure .

Technical Details

The synthesis often requires careful temperature control and the use of inert atmospheres to prevent unwanted side reactions. The purity of the final product is usually confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Molecular Structure Analysis

Structure

The molecular structure of 6,8-dibromoimidazo[1,2-b]pyridazine features a fused bicyclic system consisting of a pyridazine ring and an imidazole ring. The bromine substituents at positions 6 and 8 significantly influence its chemical properties and reactivity.

Data

  • IUPAC Name: 6,8-Dibromoimidazo[1,2-b]pyridazine
  • SMILES Notation: BrC1=CC(Br)=NN2C=CN=C12
  • Molecular Weight: 276.92 g/mol
  • CAS Number: 1206487-36-6
Chemical Reactions Analysis

Reactions

6,8-Dibromoimidazo[1,2-b]pyridazine can participate in various chemical reactions due to its electrophilic nature:

  1. Nucleophilic Substitution Reactions: The bromine atoms can be substituted by nucleophiles under appropriate conditions.
  2. Cycloaddition Reactions: The compound can undergo cycloaddition reactions with various dipolarophiles to form new bicyclic structures.

Technical Details

These reactions are often facilitated by the presence of bases or catalysts that enhance nucleophilicity or stabilize intermediates formed during the reaction process.

Mechanism of Action

Process

The mechanism of action for compounds like 6,8-dibromoimidazo[1,2-b]pyridazine often involves interaction with specific biological targets:

  • Binding Affinity: Research indicates that these compounds may bind to amyloid plaques in neurodegenerative diseases, suggesting a potential role in therapeutic applications against conditions like Alzheimer's disease .
  • Enzyme Inhibition: The compound's structure allows it to inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Data

Studies have shown that modifications on the imidazo[1,2-b]pyridazine framework can significantly alter its biological activity, emphasizing the importance of structural optimization in drug design.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but may have limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: The presence of bromine atoms enhances its reactivity towards nucleophiles and electrophiles alike.
Applications

Scientific Uses

6,8-Dibromoimidazo[1,2-b]pyridazine has garnered attention for its potential applications in various fields:

  1. Medicinal Chemistry: Its derivatives are being explored for their anti-cancer properties and ability to modulate neurodegenerative diseases.
  2. Material Science: The compound's unique electronic properties make it suitable for applications in organic electronics and photonic devices.
  3. Biological Research: Used as a probe in studies investigating protein interactions and cellular mechanisms related to disease pathways.
Introduction to 6,8-Dibromoimidazo[1,2-b]pyridazine in Modern Heterocyclic Chemistry

Historical Context and Emergence in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold emerged as a privileged structure in medicinal chemistry following the FDA approval of ponatinib (a pan-kinase inhibitor for leukemia) in 2012 [1] [3]. This breakthrough underscored the scaffold’s capacity for targeted protein interactions, particularly in oncology. Within this chemical class, 6,8-dibromoimidazo[1,2-b]pyridazine (CAS: 1206487-36-6) gained prominence as a synthetic intermediate due to its strategic halogen placement. Early synthetic routes exploited α-bromoketone condensations with 3-aminopyridazines, where bromine atoms served as blocking groups to direct regioselective ring formation [10]. By 2016, studies confirmed the compound’s utility in generating kinase inhibitors targeting DYRK1A, CLK, and parasitic PfCLK1, with IC~50~ values reaching 32–82 nM [2]. Commercial availability solidified its role in drug discovery, with suppliers like ChemShuttle and TRC offering gram quantities (purity: >95%) for high-throughput screening campaigns [4] [8].

Table 1: Commercial Availability of 6,8-Dibromoimidazo[1,2-b]pyridazine

SupplierCatalog NumberPurity (%)Price (1g)Storage
TRCD426630>95$45 (10mg)2-8°C
AK Scientific9747AL>95$651Ambient
CrysdotCD11332201>95$60Inert gas

Significance of Brominated Imidazo-Pyridazine Derivatives in Drug Discovery

The dual bromine substituents at C6 and C8 confer three strategic advantages: ortho-directed metalation for C-H functionalization, cross-coupling handles for diversification, and electronic modulation of the core. Density functional theory (DFT) studies reveal that bromination lowers the LUMO energy (-1.92 eV vs. -1.58 eV in non-brominated analogues), enhancing susceptibility to nucleophilic attack [6]. This property is exploited in:

  • Suzuki-Miyaura couplings: 6,8-dibromo derivatives undergo sequential arylation, enabling asymmetric 6-aryl-8-heteroaryl designs for kinase inhibition [7].
  • Nucleophilic substitutions: Methoxy, thiomethyl, or piperazine groups displace C6-Br to yield intermediates like TAK1 inhibitors (IC~50~: 55 nM against multiple myeloma) [7].
  • Material science: Bromine facilitates coordination in polymeric metal complexes (e.g., BDTT-PP-Zn), which serve as electron acceptors in dye-sensitized solar cells (PCE: 8.09%) [5].

Therapeutic applications leverage the scaffold’s bioisosteric properties. Unlike imidazo[1,2-a]pyridines, the pyridazine nitrogen reduces lipophilicity (cLogP: 1.92 vs. 2.83 for IMPY analogues), lowering non-specific binding in CNS targets [10]. Recent studies highlight anti-mycobacterial activity against M. tuberculosis (MIC~90~: 0.03–0.8 μM) and amyloid plaque binding (K~i~: 11.0 nM for Aβ~1–40~ aggregates), positioning it for infectious disease and neurodiagnostic applications [9] [10].

Table 2: Synthetic Applications of 6,8-Dibromoimidazo[1,2-b]pyridazine

Reaction TypeConditionsProductApplication
Nucleophilic Aromatic SubstitutionK~2~CO~3~, DMF, 80°C6-Morpholino-8-bromo derivativeTAK1 inhibitors (IC~50~: 55 nM) [7]
Suzuki CouplingPd(PPh~3~)~4~, Na~2~CO~3~, dioxane/H~2~O6-Aryl-8-bromo derivativeKinase inhibitor intermediates [2]
Sonogashira CouplingPd/Cu, Et~3~N, THF8-Alkynyl derivativesFluorescent probes [10]

Research Gaps and Unanswered Questions in Current Literature

Despite its versatility, four critical research gaps persist:

  • In Vivo Diagnostic Efficacy: While 6,8-dibromoimidazo[1,2-b]pyridazine derivatives show high affinity for Aβ plaques (K~i~ = 11.0 nM), no in vivo PET/SPECT imaging data exists to validate blood-brain barrier penetration or plaque-specific contrast in disease models [10].
  • SAR Comprehensiveness: Structure-activity relationships focus predominantly on C6 modifications, leaving C8 bromine utilization understudied. Only 12% of reported analogues exploit both halogen sites for bis-functionalization [2] [7].
  • Solubility-Potency Tradeoffs: Bromination increases molecular weight (276.92 g/mol) and lipophilicity (cLogP: 2.78), contributing to poor aqueous solubility (<10 μg/mL). No prodrug strategies or formulation studies address this limitation [6] [8].
  • Target Ambiguity: Screening data indicate activity against TAK1, CLK, and mycobacterial QcrB, but mechanistic studies (e.g., crystallographic binding poses) are unavailable for dibrominated-specific analogues [7] [9].

Table 3: Key Research Priorities for 6,8-Dibromoimidazo[1,2-b]pyridazine

Research GapExperimental ApproachExpected Impact
In vivo imaging^18^F-radiolabeling, microPET/CT in transgenic AD miceValidation for Alzheimer’s diagnostics
C8-Br reactivitySequential C6/C8 functionalization librariesNew chemical space for kinase/Mtb inhibitors
Solubility optimizationPEGylation, salt formation, or co-crystallizationImproved oral bioavailability in lead candidates
Target deconvolutionX-ray co-crystallography with TAK1/PfCLK1Rational design of selective inhibitors

Future work must prioritize target engagement studies and metabolic stability assessments to transition this scaffold from a versatile intermediate to a clinical candidate.

Properties

CAS Number

1206487-36-6

Product Name

6,8-Dibromoimidazo[1,2-b]pyridazine

IUPAC Name

6,8-dibromoimidazo[1,2-b]pyridazine

Molecular Formula

C6H3Br2N3

Molecular Weight

276.92 g/mol

InChI

InChI=1S/C6H3Br2N3/c7-4-3-5(8)10-11-2-1-9-6(4)11/h1-3H

InChI Key

VDBQQFUSXNTPKU-UHFFFAOYSA-N

SMILES

C1=CN2C(=N1)C(=CC(=N2)Br)Br

Canonical SMILES

C1=CN2C(=N1)C(=CC(=N2)Br)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.